![molecular formula C9H5F2NO2 B12881240 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde](/img/structure/B12881240.png)
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is a heterocyclic compound that features a benzoxazole ring substituted with a difluoromethyl group and an aldehyde functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde typically involves the formation of the benzoxazole ring followed by the introduction of the difluoromethyl and aldehyde groups. One common method includes the cyclization of 2-aminophenol with a suitable carboxylic acid derivative to form the benzoxazole core. Subsequent introduction of the difluoromethyl group can be achieved using difluoromethylating agents such as difluoromethyl iodide under basic conditions. The aldehyde group is then introduced via formylation reactions, often using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: 4-(Difluoromethyl)benzo[d]oxazole-2-carboxylic acid.
Reduction: 4-(Difluoromethyl)benzo[d]oxazole-2-methanol.
Substitution: Various substituted benzoxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its role in drug discovery, particularly as a scaffold for designing enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is largely dependent on its interaction with biological targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, the aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting enzyme activity or altering protein function. The benzoxazole ring can interact with various receptors and enzymes, modulating their activity and leading to therapeutic effects .
Comparación Con Compuestos Similares
4-(Trifluoromethyl)benzo[d]oxazole-2-carbaldehyde: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-(Difluoromethyl)benzo[d]oxazole-4-amine: Similar structure but with an amine group instead of an aldehyde group.
Uniqueness: 4-(Difluoromethyl)benzo[d]oxazole-2-carbaldehyde is unique due to the presence of both the difluoromethyl and aldehyde groups, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances lipophilicity and metabolic stability, while the aldehyde group allows for covalent interactions with biological targets .
Propiedades
Fórmula molecular |
C9H5F2NO2 |
|---|---|
Peso molecular |
197.14 g/mol |
Nombre IUPAC |
4-(difluoromethyl)-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C9H5F2NO2/c10-9(11)5-2-1-3-6-8(5)12-7(4-13)14-6/h1-4,9H |
Clave InChI |
FYKDLOHBNMZAMC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1)OC(=N2)C=O)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


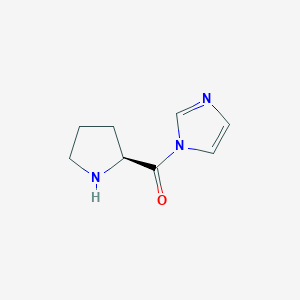
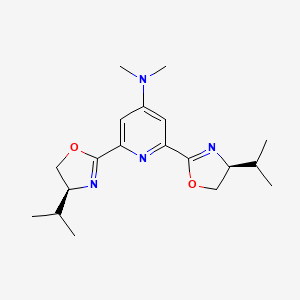
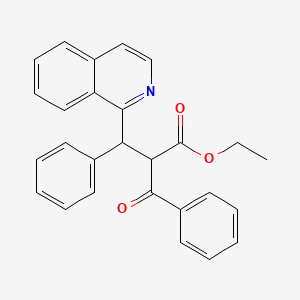


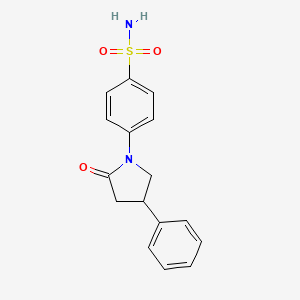
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
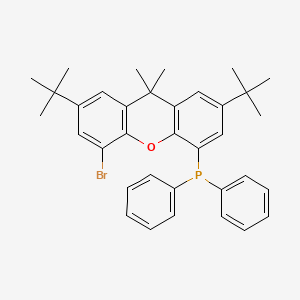


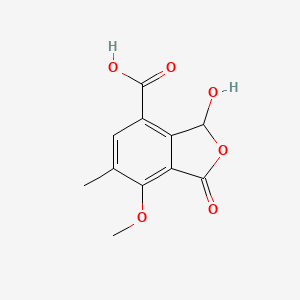
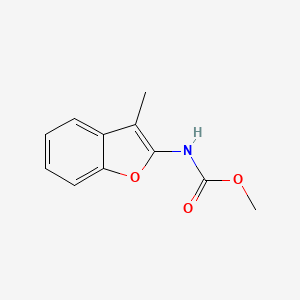
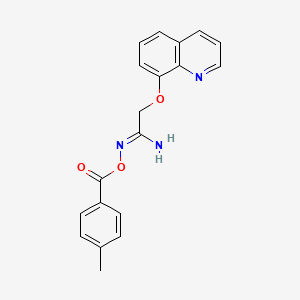
![2,2'-(3,3',4,4'-Tetramethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4,5-dihydrooxazole)](/img/structure/B12881252.png)
